molecular formula C15H9ClN2O3S2 B2958530 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid CAS No. 941947-18-8

4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid

Cat. No.: B2958530
CAS No.: 941947-18-8
M. Wt: 364.82
InChI Key: NEIYAFFVHAYMOG-UHFFFAOYSA-N
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Description

4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid is a high-grade chemical reagent designed exclusively for laboratory research applications. This compound features a molecular architecture combining a benzoic acid moiety with a thiazole ring linked by a 5-chlorothiophene-2-carboxamide group, making it a valuable synthetic intermediate or potential pharmacophore in medicinal chemistry programs. This chemical is envisioned primarily for use in the discovery and development of new therapeutic agents. Its structure suggests potential as a key building block in synthesizing small molecule inhibitors or as a candidate for screening against various biological targets. Researchers may employ it in structure-activity relationship (SAR) studies, particularly in constructing compounds with potential kinase inhibitory activity or other targeted interactions. The presence of both the carboxylic acid and carboxamide functional groups provides handles for further chemical modification, allowing for the creation of amides, esters, and other derivatives to optimize physicochemical and biological properties. As a standard practice for research compounds, the precise mechanism of action and specific biological activity must be empirically determined by the researcher for their particular experimental system. Handling should adhere to strict laboratory safety protocols. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S2/c16-12-6-5-11(23-12)13(19)18-15-17-10(7-22-15)8-1-3-9(4-2-8)14(20)21/h1-7H,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIYAFFVHAYMOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid typically involves multiple steps, starting with the preparation of the core thiazole and chlorothiophene structures. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and halogenating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid is used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological processes makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties enable the creation of products with enhanced durability and performance.

Mechanism of Action

The mechanism by which 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity : While urea-thiazole derivatives (e.g., 10d–10f) may target enzymes or receptors via urea interactions, the target’s benzoic acid and chlorothiophene groups could favor binding to metalloenzymes or DNA.
  • Structural Refinement : Methods such as maximum-likelihood refinement (used in REFMAC ) might improve crystallographic data for the target, aiding in structure-activity studies.

Biological Activity

4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid is a compound of interest due to its potential therapeutic applications in various biological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a thiazole moiety, and a benzoic acid component. This unique configuration may contribute to its biological activity.

Pharmacological Activity

1. Antithrombotic Properties
Recent studies have identified compounds structurally related to 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid as potential antithrombotic agents. For instance, derivatives have shown significant inhibition of Factor Xa, a key enzyme in the coagulation cascade. The selectivity and potency of these compounds make them promising candidates for further development in anticoagulant therapies .

2. Inhibition of Aldose Reductase
Research has indicated that compounds similar to 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid exhibit aldose reductase inhibitory activity. Aldose reductase is involved in glucose metabolism and its inhibition may have implications for diabetic complications .

3. Antimicrobial Activity
Investigations into the antimicrobial properties of related compounds suggest that they may possess significant antibacterial and antifungal activities. These findings indicate potential applications in treating infections caused by resistant strains .

The mechanisms through which 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid exerts its effects are still under investigation. However, the following pathways have been suggested:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes (e.g., Factor Xa, aldose reductase), leading to reduced enzymatic activity and subsequent therapeutic effects.
  • Cell Signaling Modulation : There is evidence that it may influence cell signaling pathways involved in inflammation and apoptosis.

Case Studies

Case Study 1: Antithrombotic Efficacy
A study evaluated the efficacy of a related compound in a rat model of thrombosis. Results demonstrated a significant reduction in thrombus formation compared to controls, supporting the potential use of this class of compounds as antithrombotics.

Case Study 2: Diabetic Complications
In vitro studies have shown that derivatives inhibit aldose reductase activity effectively, suggesting their potential role in managing diabetic complications by preventing sorbitol accumulation in cells.

Data Tables

Activity Type Compound IC50 (µM) Remarks
Factor Xa Inhibition4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid0.027High selectivity over other proteases
Aldose Reductase InhibitionRelated thiazolidinediones3.275Significant for diabetic therapy
Antimicrobial ActivityVarious derivativesVariesEffective against resistant strains

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-(2-(5-Chlorothiophene-2-carboxamido)thiazol-4-yl)benzoic acid?

  • Answer : The compound can be synthesized via Hantzsch thiazole condensation (reaction of α-bromoketones with thiobenzamides) or Suzuki-Miyaura cross-coupling (palladium-catalyzed coupling of boronic esters with halothiazoles). Key steps include:

  • Preparation of the 5-chlorothiophene-2-carboxamide precursor via amidation of 5-chlorothiophene-2-carboxylic acid.
  • Thiazole ring formation using α-bromoketones derived from benzoic acid derivatives.
  • Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) to improve yields. Reflux in acetic acid or DMF is commonly used .

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch of benzoic acid at ~1700 cm⁻¹).
  • Mass spectrometry (EI/ESI) for molecular weight validation and fragmentation pattern analysis.
  • High-performance liquid chromatography (HPLC) for purity assessment.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the primary biological targets or activities associated with thiazole-benzoic acid hybrids?

  • Answer : Thiazole derivatives often exhibit antimicrobial , anticancer , or enzyme-inhibitory activities. The benzoic acid moiety may enhance solubility and target binding via hydrogen bonding. Preliminary studies on analogous compounds suggest potential interactions with kinases or G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to improve overall yield?

  • Answer :

  • Stepwise yield analysis : Identify low-yielding steps (e.g., amidation or coupling) and optimize reagents (e.g., use EDCI/HOBt for amide coupling).
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates in condensation reactions.
  • Purification strategies : Use flash chromatography or recrystallization to isolate intermediates with >95% purity .

Q. What computational tools can predict the electronic properties influencing bioactivity?

  • Answer :

  • Multiwfn software : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.
  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to rationalize structure-activity relationships (SAR) .

Q. How to resolve contradictions in reported biological activity data?

  • Answer :

  • Assay standardization : Ensure consistent cell lines, incubation times, and controls across studies.
  • Stereochemical verification : Confirm the compound’s stereochemistry (e.g., Z/E isomers) via NOESY or circular dichroism.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity assays.
  • Computational validation : Compare docking results with experimental IC₅₀ values to validate target hypotheses .

Methodological Considerations

Q. What strategies are recommended for regioselective functionalization of the thiazole ring?

  • Answer :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.
  • Metal-mediated cross-coupling : Use C-H activation catalysts (e.g., Pd/Cu) for selective modification at the 4-position of the thiazole.
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side products in heterocyclic ring formation .

Q. How to assess the compound’s metabolic stability in preclinical studies?

  • Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
  • CYP450 inhibition screening : Test against CYP3A4, CYP2D6 isoforms to predict drug-drug interactions.
  • Reactive metabolite detection : Use glutathione (GSH) trapping assays to identify toxic quinone or epoxide intermediates .

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